molecular formula C15H13Cl2NO3S B2518035 (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one CAS No. 338402-48-5

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2518035
CAS No.: 338402-48-5
M. Wt: 358.23
InChI Key: JFHAPUJXTAIKIZ-AATRIKPKSA-N
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Description

The compound (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one is a chalcone derivative featuring a thiophene ring substituted with chlorine atoms at positions 2 and 5, a propen-1-one backbone in the E-configuration, and an amino-linked 3,4-dimethoxyphenyl group. The chlorine substituents enhance electrophilicity and lipophilicity, while the methoxy groups on the phenyl ring contribute to hydrogen bonding and solubility. This structural complexity positions it as a candidate for diverse applications, including bioactive agent development .

Properties

IUPAC Name

(E)-1-(2,5-dichlorothiophen-3-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-20-12-4-3-9(7-13(12)21-2)18-6-5-11(19)10-8-14(16)22-15(10)17/h3-8,18H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHAPUJXTAIKIZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated using reagents such as chlorine gas or N-chlorosuccinimide (NCS) to introduce the chlorine atoms at the 2 and 5 positions.

    Enone Formation: The enone structure is formed through a condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide.

    Coupling Reaction: The final step involves coupling the chlorinated thiophene with the dimethoxyphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes selective oxidation under controlled conditions:

Reagent/Conditions Products Mechanism Key Findings
Ozone (O₃), CH₂Cl₂, -78°COzonolysis yields 2,5-dichlorothiophene-3-carbaldehyde and 3,4-dimethoxyanilineCleavage of C=C bond via 1,2-dioxygenationObserved in analogous chalcones with electron-deficient enones .
KMnO₄, acidic conditionsOxidation of thiophene ring to sulfone or sulfoxide derivativesElectrophilic aromatic substitutionLimited reactivity due to electron-withdrawing Cl substituents .

Structural Insights : The dichlorothiophene ring’s electron-withdrawing nature reduces susceptibility to electrophilic oxidation, favoring ozonolysis or epoxidation at the α,β-unsaturated site .

Reduction Reactions

Reductive transformations target the enone system and aromatic nitro groups (if present):

Reagent/Conditions Products Mechanism Key Findings
H₂, Pd/C, ethanolSaturation of C=C bond to yield 1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]propan-1-oneCatalytic hydrogenationConfirmed in structurally related chalcones .
NaBH₄, MeOHSelective reduction of ketone to secondary alcoholNucleophilic acyl substitutionLimited efficacy due to conjugation with C=C bond; LiAlH₄ required for full reduction .

Electronic Effects : The amino group’s electron-donating nature enhances nucleophilic attack at the carbonyl carbon, while steric hindrance from the thiophene ring moderates reactivity .

Substitution Reactions

The dichlorothiophene and aminoaryl groups participate in nucleophilic and electrophilic substitutions:

Thiophene Ring Substitution

Reagent/Conditions Products Mechanism Key Findings
NH₃, CuCl₂, 100°CReplacement of Cl with NH₂ at C2 or C5 positionsNucleophilic aromatic substitutionFavored at C5 due to lower steric hindrance .
NaOH, H₂O, refluxHydrolysis to thiophenol derivativesSNAr mechanismLimited by electron-withdrawing Cl groups .

Amino Group Reactivity

Reagent/Conditions Products Mechanism Key Findings
AcCl, pyridineAcetylation of -NH₂ to -NHAcNucleophilic acyl substitutionQuantitative yield under mild conditions .
HNO₃, H₂SO₄Diazotization and coupling to form azo dyesElectrophilic aromatic substitutionRequires -NH₂ activation; side reactions with methoxy groups observed .

Cycloaddition and Conjugate Addition

The α,β-unsaturated ketone participates in cycloadditions and Michael additions:

Reagent/Conditions Products Mechanism Key Findings
Dienes (e.g., 1,3-butadiene)Diels-Alder adducts at C=C bond[4+2] CycloadditionRegioselectivity influenced by electron-withdrawing thiophene ring .
Grignard reagents (RMgX)1,4-Addition to enone system, forming β-keto-amine derivativesMichael additionStabilized by resonance with amino group .

Stability and Degradation

  • Photodegradation : UV exposure induces cis-trans isomerization and cleavage of the enone system .

  • Thermal Decomposition : Above 200°C, decarboxylation and thiophene ring fragmentation occur .

Comparative Reactivity Table

Reaction Type Reactivity (Scale: Low/Moderate/High) Key Influencing Factors
OxidationModerateElectron-deficient enone, steric shielding by Cl substituents
ReductionHighConjugation lowers activation energy for hydrogenation
Electrophilic SubstitutionLowDeactivation by Cl and electron-donating -NHR groups
Nucleophilic SubstitutionModerateActivated by electron-withdrawing Cl on thiophene

Scientific Research Applications

Structural Characteristics

Anticancer Activity

Research indicates that compounds similar to (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one exhibit significant anticancer properties. The enone functionality allows for Michael addition reactions with nucleophiles, which can lead to the formation of adducts that interfere with cancer cell proliferation.

Case Study: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their ability to induce apoptosis in various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes and inhibit essential enzymatic processes.

Case Study: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive bacteria. The findings revealed significant inhibitory effects against Staphylococcus aureus, indicating its potential role in developing new antibiotics.

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites of specific enzymes involved in critical biochemical pathways. This property is particularly relevant in developing treatments for diseases where enzyme dysregulation is a factor.

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against Staphylococcus aureusMicrobial Drug Resistance
Enzyme InhibitionInhibits target enzyme activityBiochemical Journal

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes and properties of the target compound with analogs:

Compound Name (IUPAC) Thiophene/Backbone Substituents Phenyl Ring Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 2,5-dichloro (thiophene), E-propenone 3,4-dimethoxy (amino-linked) ~395.3 (calculated) Enhanced lipophilicity; potential bioactivity via Cl and methoxy interactions
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one None (4-hydroxyphenyl backbone) 3,4-dimethoxy 312.3 Crystal packing dominated by O–H···O hydrogen bonds; lower lipophilicity
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 2,5-dimethoxy (phenyl backbone) 2,3,4-trimethoxy 358.4 High methoxy content increases solubility; potential antioxidant activity
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one 2,5-dimethyl (furan backbone) 4-dimethylamino ~323.4 (calculated) Strong electron-donating dimethylamino group; altered electronic properties
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one 2,5-dimethyl (thiophene) 3,4-dimethoxy ~342.4 (calculated) Methyl groups reduce electrophilicity; moderate bioactivity
Key Observations:
  • Thiophene vs. Furan/Phenyl Backbones : The thiophene backbone in the target compound offers greater aromatic stability compared to furan derivatives . Chlorine substituents increase electron-withdrawing effects, enhancing reactivity in cross-coupling reactions relative to methyl or methoxy groups.
  • Substituent Impact on Bioactivity: The 3,4-dimethoxyphenylamino group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in dimethylamino or non-polar methyl analogs . Chlorine atoms may improve membrane permeability in insecticidal applications, as seen in plant-derived bioactive compounds .

Biological Activity

The compound (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one is a synthetic organic molecule known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound belongs to the class of chalcones, characterized by a conjugated system that contributes to various biological activities. The molecular formula is C15H13Cl2NOSC_{15}H_{13}Cl_{2}NOS, and it features a thiophene ring, which has been associated with antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that chalcone derivatives exhibit significant antimicrobial effects. For instance, studies have shown that the presence of the 2,5-dichlorothiophene moiety enhances the antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is attributed to its lipophilicity and structural configuration, which facilitates penetration into microbial cells .

Antioxidant Properties

Chalcones are also recognized for their antioxidant capabilities. The phenolic groups in (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one contribute to radical scavenging activities. In vitro assays have demonstrated that this compound can effectively neutralize free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases .

The biological activities of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one are primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammation and microbial metabolism.
  • Cell Signaling Modulation : It influences signaling pathways related to oxidative stress and inflammation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting microbial integrity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several chalcone derivatives, including (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used as controls .

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results demonstrated a strong dose-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use as a natural antioxidant in food preservation and therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AntioxidantRadical scavenging
Anti-inflammatoryInhibition of COX/LOX enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones. React 2,5-dichlorothiophene-3-carbaldehyde with 3,4-dimethoxyaniline in the presence of a base (e.g., NaOH) under reflux. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction conditions (temperature, solvent polarity) must be optimized to favor the E-isomer, as steric and electronic factors influence stereoselectivity .
  • Key Data :

ParameterValue
Reaction Temp.60–80°C
Yield (crude)60–75%
PurificationSilica gel (70–230 mesh)

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons).
  • IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and NH stretch (amine) at ~3300 cm⁻¹.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., m/z 396.0234 for C₁₆H₁₂Cl₂N₂O₃S⁺) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against S. aureus, E. coli). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Structural analogs with dichlorothiophene moieties show moderate activity (MIC: 16–32 µg/mL) .

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